Naringenin
Overview
Description
Naringenin is a flavanone from the flavonoid group of polyphenols and is commonly found in a variety of citrus fruits and is the predominant flavonone in grapefruit . It has demonstrated numerous biological activities, including anti-inflammatory properties, antioxidant activity, and skin healing . It is used as a cosmetic ingredient and dietary supplement .
Synthesis Analysis
Naringenin has been produced de novo in engineered strains . A practical synthesis of naringenin has also been reported . Bioinformatic analysis of genes putatively encoding naringenin biosynthetic enzymes has been performed .
Molecular Structure Analysis
Naringenin has the skeleton structure of a flavanone with three hydroxy groups at the 4′, 5, and 7 carbons . It may be found both in the aglycol form, naringenin, or in its glycosidic form, naringin, which has the addition of the disaccharide neohesperidose attached via a glycosidic linkage at carbon 7 . Theoretical and experimental results on the molecular structure of naringenin have been reported .
Chemical Reactions Analysis
The analysis of the naringenin chalcone–naringenin cyclization–isomerization reaction and the formation of homodimers and heterodimers have been performed within a DFT framework . The presence of H-bonded water networks is mandatory to make the cyclization energetically suitable .
Physical And Chemical Properties Analysis
Naringenin has a chemical formula of C15H12O5 and a molar mass of 272.256 g·mol −1 . It has a melting point of 251 °C (484 °F; 524 K) and a solubility in water of 475 mg/L .
Scientific Research Applications
Anticancer Potential
Naringenin, a naturally occurring flavanone found in citrus and grapefruits, has been identified as a promising therapeutic agent for cancer management. It demonstrates remarkable anti-cancer activity by inhibiting various molecular targets and pathways involved in carcinogenesis. These include ABCG2/P-gp/BCRP, 5a-reductase, 17-bhydroxysteroid dehydrogenase, aromatase, proteasome, HDAC/Situin-1, VEGF, VEGFR-2 kinase, MMP-2/9, JAK/STAT signaling pathways, and others. The detailed studies on its biosynthesis, molecular targets, mechanisms of action, and structure-activity relationships suggest that naringenin and its derivatives could be effectively used in cancer therapy (Prakash et al., 2021).
Therapeutic Agent for Neurodegenerative Diseases
Naringenin has shown potential as a therapeutic agent for neurodegenerative disorders like Alzheimer's and Parkinson's disease. Its biological activities, such as antioxidant, anti-proliferative, and anti-inflammatory properties, contribute to its effectiveness in treating these diseases. Naringenin targets multiple signaling pathways and mitigates the severity of neurodegenerative diseases by its antioxidant effects (Goyal et al., 2022).
Prevention and Treatment of Obesity-related Diseases
In studies related to obesity and diabetes mellitus, naringenin has shown anti-diabetic effects by regulating inflammation pathways involvingadipocytes and adipose tissue. It also interacts with anti-diabetic drugs, suggesting its usefulness in treating obesity-related diseases. These studies emphasize the potential of naringenin in preventing and treating diseases associated with obesity and inflammation, though further clinical trials are required for conclusive evidence (Yoshida, 2021).
Clinical Trials and Pharmacokinetics
Naringenin's clinical relevance is explored in various studies, focusing on its bioavailability and cardioprotective action. Most of these studies are conducted on patients with conditions like hypercholesterolemia and overweight, with doses ranging from 600 to 800 μM/day. These studies highlight naringenin's potential in improving endothelial function and its broader therapeutic applications, though further research is encouraged to enhance its clinical formulations and delivery methods (Salehi et al., 2019).
Immunomodulatory Effects
Naringenin is identified as a potential immunomodulator in therapeutic applications. Studies using cell culture systems and animal models have demonstrated its ability to inhibit inflammatory responses in various cell types and treat inflammation-related disorders like sepsis, hepatitis, fibrosis, and cancer. Its unique mechanism involves both transcriptional and post-transcriptional suppression of inflammatory cytokine production, suggesting its role as a novel anti-inflammatory agent (Zeng et al., 2018).
Antioxidant Properties in Oxidative Stress Disorders
Naringenin exhibits significant antioxidant properties, particularly effective in chronic diseases such as cardiovascular, neurodegenerative, diabetes, pulmonary, cancer, and nephropathy. It functions by reducing free radicals and enhancing antioxidants like superoxide dismutase (SOD), catalase, and glutathione (GSH). This review highlights naringenin's potential as an oxidative stress reliever and its prophylactic role in treating various oxidative stress disorders (Zaidun et al., 2018).
Mechanism of Action
Target of Action
Naringenin, a naturally occurring flavonoid, interacts with several targets in the body. It has been reported to interact with Estrogen receptor alpha , Aldo-keto reductase family 1 member C1 , Cytochrome P450 1B1 , KAT8 regulatory NSL complex subunit 3 , Sex hormone-binding globulin , and Cytochrome P450 19A1 . These targets play crucial roles in various biological processes, including inflammation, apoptosis, proliferation, angiogenesis, metastasis, and invasion .
Mode of Action
Naringenin’s mode of action is multifaceted. It can modulate different cellular signaling pathways, suppress cytokine and growth factor production, and arrest the cell cycle . It acts as an effective inhibitor of PI3K and the mitogen-activated protein kinase (MAPK) pathway . It also restricts ERα to the cytoplasm in MCF-7 cells .
Biochemical Pathways
The biosynthesis pathway of naringenin constitutes a six-step process. These steps are catalyzed by phenylalanine ammonia lyase (PAL), cinnamate 4-hydroxylase and its associated cytochrome P450 reductase, para-coumarate-CoA ligase, chalcone synthase (the key enzyme for the synthesis of naringenin), and chalcone isomerase . Naringenin can also be synthesized using L-tyrosine as the precursor .
Pharmacokinetics
The pharmacokinetics of naringenin have been studied in rats, dogs, and humans . Experiments included single-dose studies (oral and intravenous administration), multiple-dose studies, and an assessment of food-effects . The results show an insignificant influence of a high-fat diet and insignificant accumulation of the drugs after multiple dosing . For the flavonoid monoglucosides (e.g., naringenin-7 -O- glucoside), the bioavailability is several fold higher than the flavonoid rutinosides (e.g., narirutin, naringenin-7 -O- rutinoside) generally, and the enzymatic hydrolysis by lactase phloridzin hydrolase or cytosolic b-glucosidases is also required .
Result of Action
Naringenin has a wide range of positive effects on human health. It promotes carbohydrate metabolism, increases antioxidant defense, scavenges reactive oxygen species, modulates the activity of the immune system and also has anti-cancer, anti-inflammatory and anti-atherosclerotic effects . It can suppress cancer development in various body parts, alleviating the conditions of cancer patients by acting as effective alternative supplementary remedies .
Action Environment
The action of naringenin can be influenced by various environmental factors. For instance, the consumption of citrus fruits, which are rich in naringenin, is beneficial for human health and has been practiced since ancient times . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVWIRXFELQLPI-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022392 | |
Record name | Naringenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Naringenin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002670 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
480-41-1 | |
Record name | Naringenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naringenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naringenin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03467 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naringenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.865 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NARINGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN5425SBF2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Naringenin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002670 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
251 °C | |
Record name | Naringenin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03467 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naringenin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002670 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.